molecular formula C11H16N2O4 B1664651 5-Ethyl-2',3'-dideoxyuridine CAS No. 108895-49-4

5-Ethyl-2',3'-dideoxyuridine

Cat. No. B1664651
CAS RN: 108895-49-4
M. Wt: 240.26 g/mol
InChI Key: MCKZMXMWYDOXBL-DTWKUNHWSA-N
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Description

5-Ethyl-2’,3’-dideoxyuridine, also known as 5-Et-ddU, is a pyrimidine nucleoside that has been studied for its antiviral properties . It has been found to be effective against the human immunodeficiency virus type 1 (HIV-1) in peripheral blood mononuclear cells .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-2’,3’-dideoxyuridine is C11H16N2O4 . Its molecular weight is 240.26 .

Scientific Research Applications

Inhibition of Enzymes Metabolizing Pyrimidine Nucleosides

5-Ethyl-2',3'-dideoxyuridine derivatives have been studied for their potential as inhibitors of enzymes that metabolize pyrimidine nucleosides. These compounds, including those substituted with ethyl groups, demonstrated inhibitory effects on DNA synthesis in L1210 leukemia cells without significantly affecting RNA or protein synthesis. This suggests their potential utility in targeting specific nucleotide biosynthesis pathways in cancer research (Elliott, Pruett, Brockman, & Montgomery, 1987).

Antiviral Activities

5-Ethyl-2',3'-dideoxyuridine and its derivatives have been investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV). For instance, derivatives like 3'-azido-5-ethyl-2',3'-dideoxyuridine have shown potent and selective anti-HIV-1 activity in primary human lymphocytes (Chu, Schinazi, Ahn, Ullas, & Gu, 1989). Additionally, 3'-azido-2',3'-dideoxyuridine, a closely related compound, has demonstrated inhibitory effects on mycobacterial strains such as Mycobacterium bovis and Mycobacterium tuberculosis, indicating its broader antiviral and antimicrobial potential (Srivastav, Shakya, Bhavanam, Agrawal, Tse, Desroches, Kunimoto, & Kumar, 2012).

Potential in Overcoming Drug Resistance

The novel modifications of 5-Ethyl-2',3'-dideoxyuridine, such as in its 5'-monophosphate analogues, offer potential strategies to overcome drug resistance in HIV treatment. These modified compounds can bypass certain metabolic blocks, enhancing their effectiveness in cells with diminished nucleoside kinase activity, a common mechanism of resistance to nucleoside analogues (Sastry, Nehete, Khan, Nowak, & Plunkett, Arlinghaus, & Farquhar, 1992).

Safety and Hazards

The safety data sheet for a similar compound, 2’,3’-Dideoxyuridine, suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, it should be washed off with soap and plenty of water .

properties

IUPAC Name

5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-2-7-5-13(11(16)12-10(7)15)9-4-3-8(6-14)17-9/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKZMXMWYDOXBL-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148763
Record name 5-Et-ddU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2',3'-dideoxyuridine

CAS RN

108895-49-4
Record name 5-Et-ddU
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108895494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Et-ddU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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